molecular formula C13H9Cl2N3OS B12708053 4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyrimidinyl)- CAS No. 96733-51-6

4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyrimidinyl)-

Cat. No.: B12708053
CAS No.: 96733-51-6
M. Wt: 326.2 g/mol
InChI Key: IJXJFWVUARTVFE-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyrimidinyl)- is a heterocyclic compound that belongs to the thiazolidinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone derivatives typically involves the cyclization of thiosemicarbazones with α-halo ketones or aldehydes. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating under reflux.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Thiazolidinones can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert thiazolidinones to thiazolidines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce alkyl or acyl groups.

Scientific Research Applications

Chemistry

In chemistry, 4-Thiazolidinone derivatives are studied for their potential as intermediates in the synthesis of more complex molecules.

Biology

Biologically, these compounds have shown promise as antimicrobial, antiviral, and anticancer agents.

Medicine

In medicine, thiazolidinone derivatives are being explored for their potential therapeutic applications, including as anti-inflammatory and antidiabetic agents.

Industry

Industrially, these compounds could be used in the development of new materials or as catalysts in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Thiazolidinone derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazoles: Studied for their antimicrobial activities.

    Pyrimidinones: Investigated for their antiviral potential.

Uniqueness

4-Thiazolidinone, 2-(2,6-dichlorophenyl)-3-(2-pyrimidinyl)- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Properties

CAS No.

96733-51-6

Molecular Formula

C13H9Cl2N3OS

Molecular Weight

326.2 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-3-pyrimidin-2-yl-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H9Cl2N3OS/c14-8-3-1-4-9(15)11(8)12-18(10(19)7-20-12)13-16-5-2-6-17-13/h1-6,12H,7H2

InChI Key

IJXJFWVUARTVFE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=C(C=CC=C2Cl)Cl)C3=NC=CC=N3

Origin of Product

United States

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